6,10-Dimethylundec-9-en-2-one

概要

説明

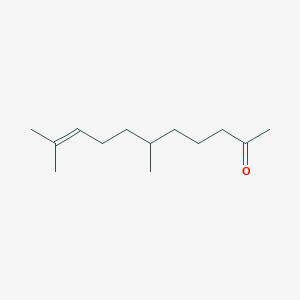

6,10-Dimethylundec-9-en-2-one is an organic compound with the molecular formula C₁₃H₂₄O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its distinct sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions: 6,10-Dimethylundec-9-en-2-one can be synthesized through several methods. One common method involves the hydrogenation of pseudo-ionone using colloidal palladium as a catalyst. This reaction, however, often results in a mixture of products . Another synthetic route starts with linalool, which is reacted with acetic anhydride and sodium ethoxide, followed by hydrogenation . Additionally, geraniol can be used as a starting material, which is converted to the acid chloride and then further processed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Hydrogenation Reactions

The compound undergoes hydrogenation at its unsaturated sites, influenced by catalysts and reaction conditions:

Nucleophilic Additions

The α,β-unsaturated ketone (enone) system participates in conjugate additions:

Oxidation and Reduction

The ketone group and alkene are susceptible to redox transformations:

Cyclization and Rearrangements

The compound serves as a precursor in cyclization reactions:

Key Mechanistic Insights:

- Enone Reactivity : The conjugated system enables 1,4-additions and stabilizes transition states in cycloadditions .

- Steric Effects : Methyl groups at C6 and C10 influence stereoselectivity in hydrogenation and nucleophilic attacks .

- Thermal Stability : Exothermic decomposition risks exist with polar aprotic solvents (e.g., DMSO), necessitating controlled conditions .

科学的研究の応用

Applications in Flavor and Fragrance

One of the primary applications of 6,10-dimethylundec-9-en-2-one is in the flavor and fragrance industry. It is known for its floral scent profile, making it suitable for use in:

- Perfumes : The compound's pleasant aroma makes it a valuable ingredient in the formulation of perfumes.

- Food Flavoring : It can be used to enhance the flavor profile of various food products, providing a floral note that is often desired in culinary applications.

A summary of its applications in this sector is provided in the following table:

| Application Type | Description |

|---|---|

| Perfumes | Used as a floral note in various fragrance formulations. |

| Food Flavoring | Enhances flavor profiles in culinary products. |

Biological Significance

The biological role of this compound is an area of emerging research. It has been studied for its potential effects on microbial activity and as a signaling molecule in plants.

Microbial Activity

Research indicates that compounds similar to this compound may influence the growth and behavior of certain bacteria. For instance:

- Antimicrobial Properties : Some studies suggest that this compound could exhibit antimicrobial effects against specific pathogens, although comprehensive studies are still required to establish its efficacy and mechanisms.

Plant Signaling

In plant biology, terpenes like this compound are known to play roles in:

- Attracting Pollinators : The compound may serve as an attractant for pollinators due to its fragrance.

- Defense Mechanisms : It may also be involved in plant defense strategies against herbivores or pathogens.

Case Studies and Research Findings

- Flavor Profile Analysis : A study conducted on various ketones used in flavoring found that this compound contributed significantly to the overall sensory experience when used in food products. This was attributed to its unique olfactory characteristics that enhance floral notes .

- Antimicrobial Research : Preliminary research has indicated that certain derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into its mechanism of action is ongoing .

- Plant Interaction Studies : Research exploring plant interactions with volatile organic compounds identified this compound as a key player in attracting beneficial insects, thus supporting ecological balance .

作用機序

The mechanism of action of 6,10-Dimethylundec-9-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its distinct odor. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

類似化合物との比較

- Citronellylacetone

- 3,4,5,6-Tetrahydropseudoionone

- Dihydrogeranylacetone

Comparison: 6,10-Dimethylundec-9-en-2-one is unique due to its specific molecular structure, which imparts a distinct sweet, floral, and balsamic odor. While similar compounds like citronellylacetone and dihydrogeranylacetone also have pleasant scents, they differ in their molecular arrangements and resulting olfactory properties .

特性

IUPAC Name |

6,10-dimethylundec-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXDFZBDPOCFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings of the research paper regarding the catalytic reduction of 6,10-dimethylundec-9-en-2-one?

A1: The research paper "[Catalytic reduction of unsaturated ketones in a continuous reactor. II. Hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one on raney nickel]" [] investigates the hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one using Raney nickel as a catalyst in a continuous reactor. While the abstract doesn't provide specific results, the paper likely explores the reaction kinetics, selectivity towards specific products (like this compound), and the efficiency of the continuous process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。